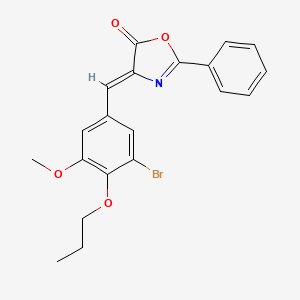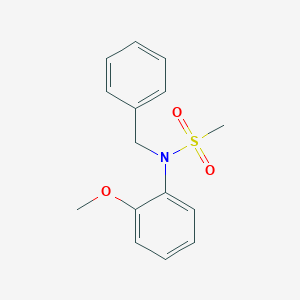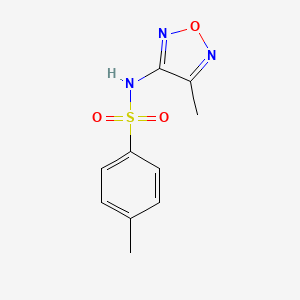
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as BPO-27, is a synthetic compound that has been studied for its potential in various scientific research applications. In
Mechanism of Action
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, this compound can alter gene expression patterns and induce cell death in cancer cells. Additionally, this compound has been found to activate the Wnt signaling pathway, which plays a role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to induce cell death in cancer cells through the activation of apoptosis, a process by which cells undergo programmed cell death. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In a study conducted by Kim et al. (2017), this compound was found to reduce amyloid beta accumulation in the brain, which is a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its specificity for HDAC inhibition. This compound has been found to inhibit HDAC activity without affecting other enzymes, which can reduce the potential for off-target effects. Additionally, this compound has been found to have low toxicity in vitro and in vivo. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One area of research could focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Additionally, further studies could investigate the potential of this compound in treating other neurodegenerative diseases, such as Parkinson's disease. Finally, future research could explore the potential of combining this compound with other anti-cancer agents to enhance its efficacy in cancer treatment.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential in various scientific research applications, including its anti-cancer properties and its potential in treating Alzheimer's disease. This compound inhibits the activity of HDACs, induces cell death in cancer cells, and reduces amyloid beta accumulation in the brain. While this compound has advantages such as specificity and low toxicity, it also has limitations such as low solubility. Future research on this compound could focus on improving its synthesis method, investigating its potential in treating other diseases, and exploring its potential in combination therapy.
Synthesis Methods
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized using a multi-step process that involves the reaction of 3-bromo-5-methoxy-4-propoxybenzaldehyde with 2-aminoacetophenone in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with phenyl isocyanate to form this compound.
Scientific Research Applications
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential in various scientific research applications, including its anti-cancer properties. In a study conducted by Singh et al. (2015), this compound was found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential in treating Alzheimer's disease. In a study conducted by Kim et al. (2017), this compound was found to improve cognitive function and reduce amyloid beta accumulation in a mouse model of Alzheimer's disease.
properties
IUPAC Name |
(4Z)-4-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-9-25-18-15(21)10-13(12-17(18)24-2)11-16-20(23)26-19(22-16)14-7-5-4-6-8-14/h4-8,10-12H,3,9H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCWEPJMPFLAK-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5409523.png)
![N-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5409527.png)
![1-(4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone (4-tert-butylphenyl)hydrazone](/img/structure/B5409533.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5409537.png)
![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5409552.png)
![5-[(5-methyl-2-thienyl)methylene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5409555.png)
![4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine](/img/structure/B5409558.png)
![4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409561.png)
![2-methoxy-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5409564.png)

![1-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5409573.png)
![3-benzyl-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409597.png)
